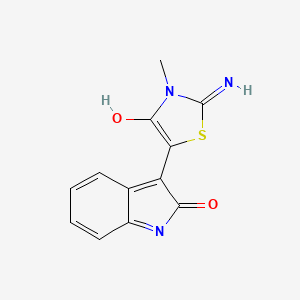
3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Mechanism of Action
The mechanism of action of 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties. However, the compound has some limitations, including its poor solubility in water and low bioavailability.
Future Directions
There are several future directions for the study of 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of novel drug delivery systems to improve the compound's solubility and bioavailability. Another potential direction is the study of the compound's effects on other signaling pathways involved in inflammation and cancer progression. Additionally, the compound's potential as an antimicrobial agent could be further explored.
Scientific Research Applications
The compound 3-(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. The compound has also been studied for its potential as an antimicrobial agent.
properties
IUPAC Name |
3-(4-hydroxy-2-imino-3-methyl-1,3-thiazol-5-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-15-11(17)9(18-12(15)13)8-6-4-2-3-5-7(6)14-10(8)16/h2-5,13,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEIKGYDIWOWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=N)C2=C3C=CC=CC3=NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-2-imino-3-methyl-1,3-thiazol-5-yl)indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



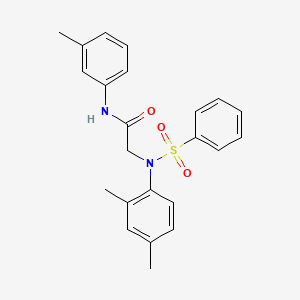
![2-(2-methylphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3732412.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B3732416.png)
![{2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3732430.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-isobutylbenzamide](/img/structure/B3732435.png)
![N~2~-(4-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732438.png)
![N-{4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3732451.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732458.png)
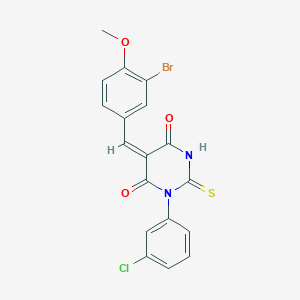
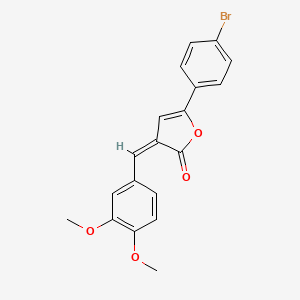
![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3732485.png)
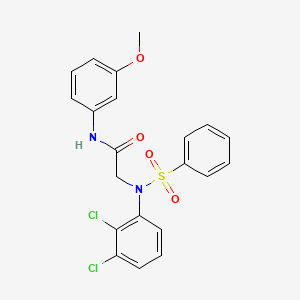
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3732500.png)
![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3732505.png)